(4R)-4,6-Dimethyl-2-heptanone

Catalog No.
S14453247
CAS No.
531553-12-5
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4,6-Dimethyl-2-heptanone

CAS Number

531553-12-5

Product Name

(4R)-4,6-Dimethyl-2-heptanone

IUPAC Name

(4R)-4,6-dimethylheptan-2-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3/t8-/m1/s1

InChI Key

YXFDTUKUWNQPFV-MRVPVSSYSA-N

Canonical SMILES

CC(C)CC(C)CC(=O)C

Isomeric SMILES

C[C@H](CC(C)C)CC(=O)C

(4R)-4,6-Dimethyl-2-heptanone is an organic compound with the molecular formula C9H18OC_9H_{18}O and a molecular weight of approximately 142.24 g/mol. It is classified as a ketone, characterized by the presence of a carbonyl group (C=O) adjacent to two alkyl groups. This compound appears as a colorless to slightly yellow liquid with a mild ketonic odor. Its structure includes two methyl groups attached to the fourth and sixth carbon atoms of a heptane chain, which contributes to its unique properties and reactivity .

Typical of ketones. These include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents or hydrides.
  • Oxidation: Under strong oxidizing conditions, ketones can be oxidized to form carboxylic acids, although (4R)-4,6-Dimethyl-2-heptanone is relatively resistant to oxidation compared to aldehydes.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

Several methods are available for synthesizing (4R)-4,6-Dimethyl-2-heptanone:

  • Alkylation of Ketones: This method involves the alkylation of a suitable precursor ketone using alkyl halides.
  • Hydrocarbon Rearrangement: Starting from simpler hydrocarbons, rearrangement reactions can yield the desired ketone structure.
  • Acid-Catalyzed Condensation: The synthesis may also involve acid-catalyzed condensation reactions followed by hydrogenation processes to achieve the final product .

(4R)-4,6-Dimethyl-2-heptanone has several applications:

  • Flavoring Agent: It is utilized in the food industry as a flavoring agent due to its pleasant aroma.
  • Solvent: This compound serves as a solvent in various organic synthesis processes and can dissolve a wide range of organic materials.
  • Intermediate in Organic Synthesis: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

(4R)-4,6-Dimethyl-2-heptanone shares structural similarities with several other ketones. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-HeptanoneC7H14OC_7H_{14}OA straight-chain ketone without methyl groups at positions 4 and 6.
3-HexanoneC6H12OC_6H_{12}OA shorter chain ketone that lacks branching at the 4 and 6 positions.
2,6-Dimethyl-4-heptanoneC9H18OC_9H_{18}OSimilar in structure but differs in the position of methyl groups.
3-PentanoneC5H10OC_5H_{10}OA smaller ketone without branching or additional methyl groups.

The unique arrangement of methyl groups at the 4th and 6th positions distinguishes (4R)-4,6-Dimethyl-2-heptanone from these similar compounds, affecting its physical properties and reactivity.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

142.135765193 g/mol

Monoisotopic Mass

142.135765193 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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